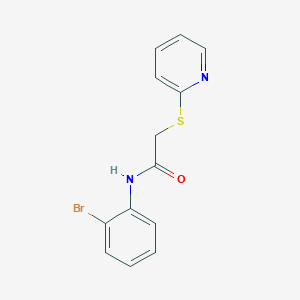

5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

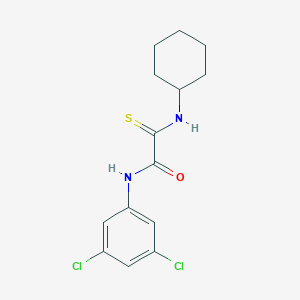

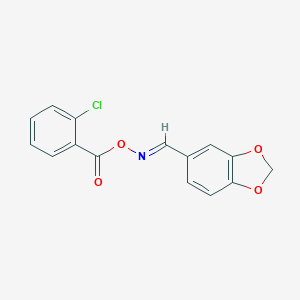

5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate, also known as 5-Methoxycarbonyl-2-nitrobenzene-2-thiophenecarboxylate, is a compound that is widely used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 128-130 °C and a molecular weight of 260.24 g/mol. This compound has been used in a variety of studies, ranging from organic synthesis to biological research.

Applications De Recherche Scientifique

Cyclization Studies

One significant application of derivatives related to 5-(Methoxycarbonyl)-2-nitrophenyl 2-thiophenecarboxylate involves studies on cyclization processes. For instance, the cyclization of o-nitroaryl azides, which includes derivatives of 5-(Methoxycarbonyl)-2-nitrophenyl, has been explored to understand the kinetics and thermodynamics of converting azido(methoxycarbonyl)nitrothiophenes into methoxycarbonylthienofurazan oxides. These studies provide valuable insights into the mechanisms of ring closure and the effects of different solvents and temperatures on the reaction outcomes (Noto, Rainieri, & Arnone, 1989).

Synthesis of Complex Molecules

Another application is in the synthesis of complex organic molecules. Derivatives of this compound have been used in various synthetic pathways to create novel organic compounds with potential biological or material applications. For example, research has explored the synthesis of carbazomycin B through radical arylation processes, highlighting the versatility of 5-(Methoxycarbonyl)-2-nitrophenyl derivatives in facilitating complex chemical syntheses (Crich & Rumthao, 2004).

Electrochemical Studies

Electrochemical characterization of derivatives has also been a significant area of research. Studies have examined the electrochemical behavior of 2-methoxy-4-nitrophenyl derivatized carbon powder, providing insights into the modification of carbon particle surfaces and their potential applications in electrochemical sensors or catalysts (Pandurangappa & Ramakrishnappa, 2006).

Advanced Material Synthesis

The compound's derivatives have been employed in the synthesis of advanced materials. Research has focused on creating novel coordination polymers and complexes with unique structural and functional properties, which could be useful in various fields such as catalysis, material science, and environmental remediation (Zhao et al., 2020).

Photolabile Protecting Groups

Additionally, the development of photolabile protecting groups for nucleosides is an intriguing application. Such groups enable the controlled release of bioactive molecules in response to light, offering potential applications in drug delivery and the study of biological systems (Hasan et al., 1997).

Propriétés

IUPAC Name |

(5-methoxycarbonyl-2-nitrophenyl) thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c1-19-12(15)8-4-5-9(14(17)18)10(7-8)20-13(16)11-3-2-6-21-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCXRDXKUXMXIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

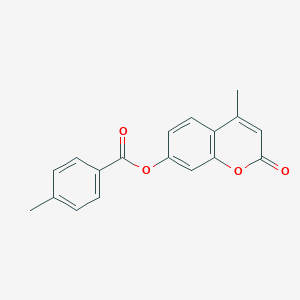

![ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B371307.png)

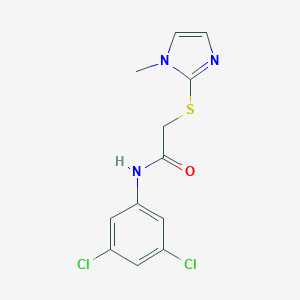

![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)

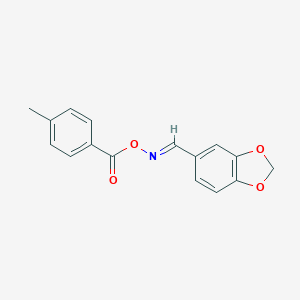

![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)

![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)

![4-{[4-(Cinnamoyloxy)phenyl]sulfanyl}phenyl 3-phenylacrylate](/img/structure/B371326.png)